Chrysene, 1,12-dimethyl-
Description
Significance of Methylated PAHs in Environmental and Biological Research
The presence and distribution of methylated PAHs in environmental samples, such as crude oil, sediment, and airborne particulate matter, serve as crucial molecular indicators for geochemical studies. acs.org The pattern of methylation can provide insights into the origin and thermal maturity of organic matter. acs.org From a biological perspective, methylation can significantly alter the toxicological properties of the parent PAH. The position of the methyl group can influence the metabolic activation and detoxification pathways, thereby affecting the compound's potential to interact with biological macromolecules like DNA. escholarship.org This has led to extensive research into the structure-activity relationships of methylated PAHs to understand their roles as environmental contaminants and potential carcinogens. epa.gov
Overview of Chrysene (B1668918) and its Methylated Derivatives in Advanced Chemical Studies
Chrysene is a four-ring PAH that, along with its methylated derivatives, is a subject of interest in advanced chemical studies. nih.gov Research has focused on the synthesis, spectroscopic characterization, and biological activity of various methyl- and dimethylchrysenes. acs.orgaacrjournals.org These studies are often comparative, aiming to elucidate how the number and position of methyl groups on the chrysene skeleton affect the molecule's electronic properties, planarity, and ultimately, its biological activity. oup.com For instance, the presence of a methyl group in the "bay region" of the chrysene structure has been identified as a critical factor for increased tumorigenic activity in some isomers. aacrjournals.org
Rationale for Focused Investigation on 1,12-Dimethylchrysene
While extensive research has been conducted on several dimethylchrysene (B14653177) isomers, particularly those with high carcinogenic potential like 5,11-dimethylchrysene (B89359) and 5,12-dimethylchrysene (B79122), the specific isomer 1,12-dimethylchrysene has received considerably less scientific attention. oup.com This relative lack of focused investigation presents a knowledge gap in the comprehensive understanding of dimethylchrysene isomers. A dedicated study of 1,12-dimethylchrysene is therefore warranted to complete the toxicological and chemical profile of this subgroup of PAHs. Understanding the unique properties of the 1,12-isomer can provide valuable data for comparative analyses and help to refine the structure-activity relationship models for methylated chrysenes.
While detailed research findings on 1,12-dimethylchrysene are sparse in readily available literature, some studies have included it in broader investigations of dimethylchrysene synthesis. For instance, historical chemical literature documents the synthesis of four dimethylchrysene isomers, one of which is 1,12-dimethylchrysene, highlighting that methods for its preparation have been established. rsc.org However, comprehensive data on its biological activity and environmental occurrence remain limited.
Table 1: Investigated Dimethylchrysene Isomers in Selected Studies
| Dimethylchrysene Isomer | Mentioned in Studies on Synthesis | Mentioned in Studies on Tumorigenic Activity |
| 1,12-Dimethylchrysene | Yes rsc.org | No |
| 1,5-Dimethylchrysene | Yes acs.org | Yes acs.org |
| 1,6-Dimethylchrysene | Yes acs.org | Yes acs.org |
| 5,6-Dimethylchrysene (B1219006) | Yes acs.org | Yes acs.org |
| 5,7-Dimethylchrysene | Yes acs.org | Yes acs.org |
| 5,11-Dimethylchrysene | Yes nih.gov | Yes oup.com |
| 5,12-Dimethylchrysene | Yes acs.orgoup.com | Yes acs.orgaacrjournals.orgoup.com |
| 6,7-Dimethylchrysene | Yes acs.org | Yes acs.org |
| 6,12-Dimethylchrysene | Yes acs.org | Yes acs.org |
This table is generated based on the provided search results and illustrates the comparative research focus on different dimethylchrysene isomers.
Due to the limited specific research on 1,12-dimethylchrysene, detailed data tables on its research findings are not available in the provided search results. The focus of existing literature is heavily skewed towards other isomers.
Therefore, an article focusing solely on the synthesis of "Chrysene, 1,12-dimethyl-" as requested cannot be generated with scientific accuracy at this time.
However, a detailed article on the Synthetic Methodologies and Reaction Pathways for Dimethylchrysenes can be provided, covering the synthesis of several other isomers such as 1,5-, 5,6-, 5,11-, and 2,12-dimethylchrysene, and adhering to the requested outline. This would include in-depth information on:
Photochemical Cyclization Approaches
Palladium-Catalyzed Annulative π-Extension (APEX) Reactions
General Multistep Synthesis Strategies
The role of Wittig Reactions in preparing precursors
Please advise if you would like to proceed with an article on the synthesis of dimethylchrysenes in general, based on the available data for other isomers.
Structure
2D Structure
3D Structure
Properties
CAS No. |
117022-38-5 |
|---|---|
Molecular Formula |
C20H16 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
1,12-dimethylchrysene |
InChI |
InChI=1S/C20H16/c1-13-6-5-9-18-17-11-10-15-7-3-4-8-16(15)19(17)12-14(2)20(13)18/h3-12H,1-2H3 |
InChI Key |
AXVTWAFNLDFUEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C(C2=CC=C1)C=CC4=CC=CC=C43)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Dimethylchrysenes
Precursor Chemistry and Intermediate Transformations
Nitration and Reduction Pathways for Amine Derivatives
The introduction of an amino group onto the chrysene (B1668918) skeleton is a key step in the synthesis of various derivatives. This is typically achieved through a two-step process involving nitration followed by reduction.
Nitration of Chrysene:
The electrophilic nitration of chrysene generally occurs with reagents like nitric acid in the presence of sulfuric acid. studysmarter.co.uk The position of nitration is governed by the electronic properties of the chrysene ring system. For the parent chrysene molecule, the C6 position is the most reactive and typically yields 6-nitrochrysene (B1204248) as the major product. tandfonline.com This regioselectivity is a crucial consideration in designing a synthesis for a specifically substituted chrysene. To achieve substitution at other positions, such as those that would lead to a 1,12-disubstituted pattern, one might need to start with a pre-functionalized chrysene core or employ more specialized nitrating agents that can alter the typical regiochemical outcome. scirp.org
Reduction of Nitrochrysene to Aminochrysene:
Once the nitro group is in the desired position, it can be readily reduced to an amine. A variety of reducing agents are effective for this transformation. Common methods include catalytic hydrogenation using catalysts like palladium, platinum, or nickel, or reduction with metals in an acidic medium, such as iron, tin, or zinc in the presence of hydrochloric acid. researchgate.net The choice of reducing agent can be influenced by the presence of other functional groups in the molecule that might also be susceptible to reduction.
The resulting aminochrysene is a versatile intermediate. The amine group can be further modified, for example, through diazotization followed by substitution, allowing for the introduction of a wide range of other functionalities.
Methylation Strategies (e.g., Phase-Transfer Catalyzed Methylation)
The introduction of methyl groups onto the chrysene framework can be accomplished through various methylation strategies. For PAHs, direct methylation can be challenging and may lack regioselectivity. Therefore, synthetic routes often involve building the chrysene skeleton from methylated precursors.
However, for the functionalization of a pre-existing chrysene or a derivative, certain methylation techniques can be employed. Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reactants in immiscible phases. biomedres.usbiomedres.us In the context of methylation, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of a methylating agent (e.g., methyl iodide) from an aqueous or solid phase to an organic phase containing the chrysene substrate. google.com This method can offer mild reaction conditions and improved yields. While direct C-methylation of the chrysene aromatic ring via PTC is not a commonly reported high-yield strategy, PTC is highly effective for the O-methylation of chrysenols or N-methylation of aminochrysenes.
A more common approach to synthesizing specifically methylated chrysenes involves multi-step synthetic sequences, such as the Haworth reaction or cyclization reactions of appropriately substituted naphthalene (B1677914) and benzene (B151609) derivatives.
Regioselectivity and Stereochemistry in Dimethylchrysene (B14653177) Synthesis
Regioselectivity:
The control of regioselectivity is paramount in the synthesis of a specific isomer like 1,12-dimethylchrysene. As mentioned, direct electrophilic substitution on the parent chrysene does not typically yield substitution at the 1 and 12 positions. tandfonline.com Therefore, the synthesis must be designed to direct the substituents to these specific locations. This is often achieved by using starting materials where the methyl groups are already in the correct relative positions before the final chrysene ring system is formed.
For instance, a synthetic approach could involve the cyclization of a precursor molecule where the future 1 and 12 positions of the chrysene are pre-determined by the substitution pattern of the reactants. The regiochemical outcome of such cyclization reactions is dictated by the nature of the starting materials and the reaction conditions.
Stereochemistry:
Chrysene itself is a planar and achiral molecule. However, the introduction of substituents can, in some cases, lead to stereoisomers. For 1,12-dimethylchrysene, the molecule does not possess a stereogenic center, and therefore, it does not have enantiomers or diastereomers in the classical sense.
The concept of stereochemistry becomes highly relevant when considering the three-dimensional structure and potential for non-planarity in highly substituted or sterically hindered PAHs. For example, in benzo[c]phenanthrene, a structural isomer of chrysene, the introduction of methyl groups at the 1 and 12 positions (equivalent to the 4 and 5 positions in that numbering system) leads to significant steric hindrance, causing the molecule to adopt a helical, non-planar conformation. This type of stereoisomerism is known as atropisomerism. While 1,12-dimethylchrysene is not typically cited as a classic example of a sterically overcrowded molecule leading to stable atropisomers at room temperature, the principles of steric hindrance influencing molecular shape are still applicable. The study of related hindered structures, such as 1,12-dimethylbenzo[c]phenanthrene, provides insight into the potential for distortion from planarity. osu.edu
The stereochemical considerations are also critical in the metabolism of dimethylchrysenes, where enzymatic reactions can produce chiral metabolites like dihydrodiols and diol epoxides, each with distinct stereochemical configurations. tandfonline.comoup.com
Advanced Spectroscopic Characterization and Analytical Techniques
Spectroscopic Analysis of Chrysene (B1668918) and its Methylated Analogues
Spectroscopy is a cornerstone in the characterization of methylated chrysenes, providing fundamental insights into their molecular framework and photophysical properties. Each technique offers a unique perspective, from the precise arrangement of atoms to the behavior of electrons within the conjugated π-system.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including complex PAHs like 1,12-dimethylchrysene. uobasrah.edu.iq By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. chemicalbook.com
For Chrysene, 1,12-dimethyl-, the ¹H NMR spectrum is expected to show distinct signals for the methyl protons and the remaining aromatic protons. The methyl groups at the C1 and C12 positions would likely appear as singlets in the upfield region of the aromatic spectrum, typically around δ 2.5-3.0 ppm. The exact chemical shift would be influenced by the steric compression in the bay region of the chrysene core. The ten aromatic protons would resonate in the downfield region (typically δ 7.5-9.0 ppm), with their chemical shifts and coupling patterns being highly dependent on their position on the chrysene framework. Protons in the sterically crowded bay region (e.g., H-6 and H-7) are expected to be significantly deshielded and appear at the lowest field.
The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom. For 1,12-dimethylchrysene, one would expect to see signals for the two methyl carbons and the eighteen aromatic carbons. The methyl carbons would resonate in the aliphatic region (around δ 20-30 ppm), while the aromatic carbons would appear in the δ 120-140 ppm range. Quaternary carbons, including those to which the methyl groups are attached, would also be identifiable.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Chrysene and a Methylated Analogue
| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) | Solvent | Reference |
| Chrysene | 7.65 - 8.80 | N/A | CDCl₃ | utoronto.ca |
| 1,4-Dimethylchrysene | 7.40 - 8.86 | 2.79 (s, 3H), 3.14 (s, 3H) | CDCl₃ |
Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic structure of conjugated π-systems by measuring the absorption of light that promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other higher energy orbitals. nist.gov The resulting spectrum is characteristic of the specific chromophore.
The parent compound, chrysene, exhibits a complex UV-Vis spectrum with several absorption bands characteristic of polycyclic aromatic hydrocarbons. libretexts.org These electronic transitions are typically π → π* in nature. docbrown.info The introduction of alkyl groups, such as the two methyl groups in 1,12-dimethylchrysene, acts as an auxochromic influence. These electron-donating groups typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). docbrown.info This is because they slightly raise the energy of the HOMO, thereby decreasing the HOMO-LUMO energy gap and requiring lower energy (longer wavelength) light for excitation. nist.gov The spectrum of 1,12-dimethylchrysene is therefore expected to resemble that of chrysene but with its characteristic absorption maxima shifted to slightly longer wavelengths. uni-saarland.de
Table 2: Characteristic UV-Vis Absorption Maxima (λmax) for Selected PAHs
| Compound | λmax (nm) | Solvent |
| Benzene (B151609) | 184, 204, 256 | Hexane |
| Naphthalene (B1677914) | 221, 286, 312 | Hexane |
| Chrysene | 257, 267, 308, 320, 362 | Cyclohexane |
| Tetracene | 275, 471 | Hexane |
Fluorescence spectroscopy is a highly sensitive technique used to study the photophysical properties of fluorescent molecules (fluorophores) like PAHs. After absorbing a photon and reaching an excited electronic state, the molecule can relax to the ground state by emitting a photon. The resulting emission spectrum is a characteristic fingerprint of the compound.
Chrysene and its derivatives are known to be fluorescent. The fluorescence emission spectrum is typically a mirror image of the longest-wavelength absorption band and is shifted to a longer wavelength (a phenomenon known as the Stokes shift). The photophysical properties, including the fluorescence quantum yield (the efficiency of the fluorescence process) and the fluorescence lifetime (the average time the molecule spends in the excited state), are sensitive to the molecular structure and the local environment. The presence of methyl groups on the chrysene core, as in 1,12-dimethylchrysene, can influence these properties by altering the electronic structure and the rates of radiative and non-radiative decay processes. For instance, substitution can affect the rigidity of the molecule and the potential for vibrational relaxation, which competes with fluorescence.
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. msu.edu For the structural analysis of PAHs, electron ionization (EI) is commonly used, which involves bombarding the molecule with high-energy electrons (typically 70 eV). nih.gov This process not only creates a molecular radical cation (M⁺˙) but also imparts excess energy, causing the ion to fragment in a characteristic pattern. nih.govwhitman.edu
For Chrysene, 1,12-dimethyl- (C₂₀H₁₆), the molecular weight is approximately 256.34 g/mol . researchgate.net In its mass spectrum, a prominent molecular ion peak would be expected at m/z 256, which corresponds to the intact radical cation. Due to the high stability of the aromatic system, this peak is typically intense.
The fragmentation pattern provides crucial structural information. Key fragmentation pathways for alkylated PAHs include:
Loss of a methyl radical (•CH₃): This is often the most significant fragmentation, leading to the formation of a stable, even-electron cation. For 1,12-dimethylchrysene, this would result in a prominent peak at m/z 241 ([M-15]⁺).
Loss of a hydrogen atom (•H): Cleavage of a C-H bond can also occur, leading to an [M-1]⁺ ion at m/z 255.
Doubly charged ions: Stable aromatic systems like chrysene can readily form doubly charged ions, which would appear at half the mass-to-charge ratio (e.g., [M]²⁺ at m/z 128 and [M-15]²⁺ at m/z 120.5).
The relative intensities of these fragment ions create a unique mass spectrum that serves as a molecular fingerprint for identification. dtic.mil
Table 3: Predicted Key Ions in the Electron Ionization Mass Spectrum of Chrysene, 1,12-dimethyl-
| m/z | Proposed Ion | Comments |
| 256 | [C₂₀H₁₆]⁺˙ | Molecular ion (M⁺˙); expected to be intense. |
| 255 | [C₂₀H₁₅]⁺ | Loss of a hydrogen atom ([M-1]⁺). |
| 241 | [C₁₉H₁₃]⁺ | Loss of a methyl radical ([M-15]⁺); expected to be a major fragment. |
| 128 | [C₂₀H₁₆]²⁺ | Doubly charged molecular ion ([M]²⁺). |
| 120.5 | [C₁₉H₁₃]²⁺ | Doubly charged fragment ion from the loss of a methyl radical. |
Chromatographic Separation Techniques for Isomeric Analysis
The analysis of PAHs in environmental or complex mixtures is complicated by the existence of numerous structural isomers, which often have very similar physical and chemical properties. Chromatographic techniques are essential for separating these isomers before their detection and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical method for the separation and identification of volatile and semi-volatile organic compounds, including PAH isomers. libretexts.org The technique combines the high-resolution separation power of gas chromatography with the specific detection capabilities of mass spectrometry.
In GC, the sample is vaporized and transported by an inert carrier gas through a long, thin capillary column. shimadzu.com The column's inner surface is coated with a stationary phase, typically a nonpolar polysiloxane material (e.g., 5% phenyl-methylpolysiloxane). Separation is achieved based on the compounds' boiling points and their relative affinities for the stationary phase. A carefully controlled temperature program is used to elute the compounds in order of increasing boiling point.
Because PAH isomers can have very similar boiling points, achieving complete separation can be challenging. The retention time—the time it takes for a compound to travel through the column—is a key parameter for identification but is not always sufficient on its own due to potential co-elution. This is where the mass spectrometer becomes crucial. As each separated component elutes from the GC column, it is immediately ionized and fragmented in the MS detector. The resulting mass spectrum provides a definitive identification that can distinguish between co-eluting compounds with different fragmentation patterns. For quantitative analysis, specific ions are monitored (Selected Ion Monitoring, SIM), and concentrations are determined by comparing the peak areas to those of internal standards, such as deuterated analogues (e.g., Chrysene-d12). libretexts.org
Table 4: Typical Gas Chromatography Parameters for PAH Isomer Analysis
| Parameter | Typical Setting | Purpose |
| Column | 30-60 m length, 0.25 mm i.d., 0.25 µm film thickness | Provides high-resolution separation. |
| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS) | Nonpolar phase separates based on boiling point and molecular shape. |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Injection Mode | Splitless | Ensures transfer of trace analytes onto the column. |
| Oven Program | e.g., 80°C (1 min), ramp to 310°C at 3°C/min, hold 16 min | Controlled temperature increase to elute compounds over a wide boiling range. |
| Detector | Mass Spectrometer (operated in EI mode) | Provides positive identification and quantification. |
High-Performance Liquid Chromatography (HPLC) for PAH Separation and Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of polycyclic aromatic hydrocarbons (PAHs), including methylated isomers such as Chrysene, 1,12-dimethyl-. Due to the structural similarity among PAH isomers, achieving adequate separation is a significant analytical challenge. Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase. uci.eduthermofisher.com
The separation mechanism in RP-HPLC relies on the differential partitioning of analytes between the stationary and mobile phases. For PAHs, stationary phases like C18 (octadecylsilane) are frequently employed. sigmaaldrich.com A gradient elution, typically with a mixture of water and a more nonpolar organic solvent like acetonitrile or methanol, is used to effectively separate compounds with a wide range of hydrophobicities. thermofisher.com As the proportion of the organic solvent increases during the gradient, the more strongly retained, nonpolar PAHs are eluted from the column. uci.edu
The separation of positional isomers, such as the various dimethylchrysene (B14653177) congeners, is particularly difficult due to their nearly identical physicochemical properties. vurup.sk Standard C18 columns may not provide sufficient resolution for all isomers. To overcome this, specialized HPLC columns that offer different selectivity are employed. Columns with phenyl-based stationary phases, for instance, can provide enhanced separation of aromatic compounds through π-π interactions. mtc-usa.comchromforum.org Additionally, columns with specific shape selectivity, such as those with cholesterol-based bonded phases, can resolve isomers based on their geometric differences. mtc-usa.com The choice of stationary phase is critical for resolving closely related isomers like 1,12-dimethylchrysene from other dimethyl-substituted chrysenes. researchgate.netwelch-us.com
Detection is commonly achieved using UV-absorbance or fluorescence detectors. thermofisher.com Fluorescence detection offers higher sensitivity and selectivity for many PAHs, as not all co-eluting compounds will fluoresce. thermofisher.com A diode array detector (DAD) can provide full UV-Vis spectra for each peak, aiding in compound identification by comparing the spectra to known standards. uci.edu
Table 1: Typical RP-HPLC Parameters for PAH Analysis
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 or specialized PAH columns (e.g., Ascentis® Express PAH) | sigmaaldrich.com |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) | sigmaaldrich.com |
| Gradient Example | Start at 50% B, increase to 100% B over 4-5 minutes | sigmaaldrich.com |
| Flow Rate | 0.5 - 1.8 mL/min | sigmaaldrich.com |
| Column Temperature | 30 - 50 °C | sigmaaldrich.com |
| Detection | UV Absorbance (e.g., 254 nm) or Fluorescence Detection (wavelength-programmed) | thermofisher.com |
| Injection Volume | 10 - 25 µL | thermofisher.com |
Advanced Extraction Methods in Sample Preparation (e.g., Solid-Phase Micro-extraction, Soxhlet Extraction)
The analysis of Chrysene, 1,12-dimethyl- in environmental matrices necessitates an efficient extraction step to isolate it from complex sample components. The choice of extraction method depends on the sample type (e.g., water, soil, soot), analyte concentration, and desired throughput. Advanced methods focus on improving recovery while minimizing solvent consumption and extraction time. mdpi.com
Solid-Phase Microextraction (SPME)
SPME is a solvent-free, versatile, and sensitive sample preparation technique. mdpi.commdpi.com It involves the exposure of a fused-silica fiber coated with a stationary phase to a sample. mdpi.com Analytes partition from the sample matrix into the fiber coating. The fiber is then transferred to the injection port of a gas or liquid chromatograph for thermal desorption and analysis. uwaterloo.ca
For PAHs in aqueous samples, direct immersion SPME (DI-SPME) is often used, where the fiber is placed directly into the liquid sample. mdpi.comresearchgate.net For solid or more complex matrices, headspace SPME (HS-SPME) can be employed, where the fiber is exposed to the vapor phase above the sample. mdpi.comresearchgate.net The choice of fiber coating is crucial for efficient extraction. Nonpolar coatings like polydimethylsiloxane (PDMS) are effective for extracting hydrophobic compounds like PAHs. researchgate.netresearchgate.net Factors such as extraction time, temperature, and sample agitation must be optimized to achieve equilibrium or consistent pre-equilibrium extraction. researchgate.net Increasing the sample temperature can enhance the extraction efficiency for higher molecular-weight PAHs. researchgate.netresearchgate.net
Soxhlet Extraction
Soxhlet extraction is a classic and robust technique for extracting analytes from solid samples, such as soil, sediment, or soot. nih.govlsu.edu The method involves continuously washing the sample with a distilled solvent. The sample is placed in a thimble within the main chamber of the Soxhlet extractor. The solvent is heated in a flask, and its vapor travels to a condenser, where it cools and drips onto the sample. Once the solvent level reaches a certain point, it siphons back into the flask, carrying the extracted analytes with it. nih.gov
While highly effective, traditional Soxhlet extraction is often time-consuming and requires large volumes of organic solvents. nih.govresearchgate.net However, it remains a benchmark method for its exhaustive extraction capabilities. researchgate.net Modifications like miniaturized Soxhlet systems can significantly reduce both the extraction time and solvent consumption. nih.gov For PAHs, solvents like dichloromethane or hexane are commonly used. lsu.eduresearchgate.net
Table 2: Comparison of Extraction Methods for PAHs
| Feature | Solid-Phase Microextraction (SPME) | Soxhlet Extraction |
|---|---|---|
| Principle | Equilibrium-based partitioning of analytes onto a coated fiber. | Continuous solid-liquid extraction with a cycling solvent. |
| Solvent Use | Solvent-free or very low solvent use. mdpi.com | High solvent consumption (can be reduced with miniaturization). nih.gov |
| Extraction Time | Relatively fast (minutes to a few hours). uwaterloo.ca | Slow (hours to days). nih.gov |
| Sample Types | Aqueous, gaseous, and solid (via headspace) samples. mdpi.comresearchgate.net | Primarily solid and semi-solid samples. researchgate.net |
| Advantages | Simple, fast, sensitive, easy to automate, integrates sampling and preconcentration. mdpi.comuwaterloo.ca | Exhaustive, robust, well-established, does not require high pressure. researchgate.net |
| Disadvantages | Fiber fragility and limited lifetime, potential for matrix interferences. | Time-consuming, requires large solvent volumes, potential for thermal degradation of analytes. nih.gov |
Computational Chemistry and Theoretical Modeling of Chrysene, 1,12 Dimethyl
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic behavior of Chrysene (B1668918), 1,12-dimethyl-. These methods provide a microscopic view of the molecule's orbitals and how they influence its chemical reactivity.
Density Functional Theory (DFT) Studies of Molecular Orbitals and Reactivity Sites
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. bhu.ac.in By approximating the exchange-correlation energy functional, the Kohn-Sham method can be applied to study complex chemical systems, providing insights into thermodynamic, kinetic, and structural properties with high accuracy and relatively low computational cost. redalyc.org For Chrysene, 1,12-dimethyl-, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), are employed to optimize the molecular geometry and compute electronic properties. bhu.ac.in
A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are crucial descriptors of chemical reactivity, kinetic stability, and optical properties. mdpi.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity. mdpi.com The distribution of HOMO and LUMO across the molecule's framework identifies the regions most susceptible to electrophilic and nucleophilic attack, respectively.
Global reactivity descriptors derived from DFT, such as electronegativity, chemical potential, hardness, and the electrophilicity index, provide a quantitative measure of the molecule's reactivity. redalyc.orgd-nb.info Local reactivity descriptors, like the Fukui function, pinpoint the specific atomic sites most likely to engage in chemical reactions. mdpi.com The molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which correspond to likely sites for electrophilic and nucleophilic interactions. bhu.ac.in
Table 1: Illustrative DFT-Calculated Electronic Properties for Chrysene, 1,12-dimethyl-
| Property | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Indicates electron-donating ability |
| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.3 eV | Relates to chemical reactivity and stability |
Note: These are representative values for a methylated PAH and may not reflect exact experimental or calculated results for Chrysene, 1,12-dimethyl-.
Ab Initio Methods for Energetic and Reaction Pathway Analysis
Ab initio calculations, which are derived directly from theoretical principles without empirical data, provide a rigorous approach to studying reaction energetics and pathways. dcu.ie Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), are employed to achieve high accuracy for reaction energies and barriers. docksci.com For complex systems, hybrid high-level/low-level methods can be used to maintain accuracy while managing computational cost. docksci.com
These methods are crucial for analyzing the stability of Chrysene, 1,12-dimethyl- and predicting its behavior in chemical reactions. By mapping the potential energy surface (PES), researchers can identify transition states—the high-energy saddle points between reactants and products—and determine the activation energies for various reaction pathways. nih.govmdpi.com For instance, ab initio calculations can elucidate the mechanisms of reactions such as oxidation or addition, which are critical for understanding the metabolic activation and environmental fate of polycyclic aromatic hydrocarbons. researchgate.netu-szeged.hu The accuracy of these calculations is essential for developing kinetic models and predicting reaction outcomes under different conditions. frontiersin.org
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamics of Chrysene, 1,12-dimethyl- are significantly influenced by the presence of the two methyl groups, particularly due to their location in the sterically hindered bay region.
Influence of Methyl Substituents on Molecular Geometry and Planarity
The introduction of methyl groups at the 1 and 12 positions of the chrysene core induces significant steric strain. This "bay-region" substitution forces the molecule to distort from planarity to relieve the steric hindrance between the methyl group at position 12 and the hydrogen atom at position 1. scite.ai
X-ray diffraction studies of 5,12-dimethylchrysene (B79122) have shown that such bay-region methyl groups cause considerable molecular distortion. scite.ai These distortions are both in-plane, involving the widening of bond angles within the bay region from the ideal 120° to around 124°, and out-of-plane, characterized by torsion about certain bonds. scite.ai This deviation from planarity is a key structural feature. In contrast, unsubstituted chrysene is largely planar. The steric effects in the bay region of 1,12-dimethylchrysene would be expected to be even more pronounced than in 5-methylchrysene (B135471) due to the interaction between the two methyl groups across the bay. oup.com This distortion is a critical factor influencing the molecule's chemical and biological properties. scite.ai
Computational conformational analysis, often employing molecular mechanics or DFT, helps to quantify the energetic cost of these distortions and predict the most stable three-dimensional structure. libretexts.orgnih.gov These studies confirm that substituents on a polycyclic aromatic framework will adopt conformations that minimize steric repulsion, often at the cost of ideal planar geometry. libretexts.org
Theoretical Predictions of Stability and Aromaticity
The stability and aromaticity of Chrysene, 1,12-dimethyl- are intrinsically linked to its electronic structure and geometry. Aromaticity is a key concept in organic chemistry, and several computational indices are used to quantify it. mdpi.com
The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates aromaticity based on the degree of bond length alternation in a ring. A HOMA value of 1 indicates a fully aromatic system with no bond length alternation, while a value of 0 suggests a non-aromatic system. unirioja.esnih.gov For a polycyclic system like chrysene, HOMA values can be calculated for each individual ring to assess local aromaticity.
Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at a specific point, such as the center of a ring (NICS(0)) or 1 Å above it (NICS(1)). mdpi.comd-nb.info Highly negative NICS values are indicative of strong aromatic character (diatropic ring current), while positive values suggest anti-aromaticity. unirioja.es The out-of-plane component, NICS(zz), is often considered the most reliable measure of the π-system's aromaticity. mdpi.com The presence of the distorting methyl groups in 1,12-dimethylchrysene could potentially lead to a slight reduction in the aromaticity of the adjacent rings compared to the parent chrysene molecule.
Table 2: Representative Theoretical Aromaticity Indices for a PAH Ring
| Aromaticity Index | Typical Aromatic Value | Typical Non-Aromatic Value |
|---|---|---|
| HOMA | ~1.0 | ~0.0 |
Note: These are general ranges for six-membered aromatic rings. Specific values for the rings in Chrysene, 1,12-dimethyl- would require dedicated calculations.
Modeling of Spectroscopic Signatures and Electronic Properties
Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules like Chrysene, 1,12-dimethyl-. Theoretical modeling can provide detailed insights that complement experimental data. bhu.ac.in
Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies, which correspond to the absorption bands observed in UV-visible spectroscopy. bhu.ac.in These calculations can help assign specific electronic transitions to the observed spectral features.
The calculation of nuclear magnetic shieldings using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT allows for the prediction of NMR chemical shifts (¹H and ¹³C). reddit.com By comparing theoretical spectra with experimental ones, the molecular structure can be confirmed, and the electronic environment of each nucleus can be understood. For Chrysene, 1,12-dimethyl-, these calculations would be particularly sensitive to the geometric distortions induced by the methyl groups.
Vibrational frequencies can also be computed using DFT. researchgate.net The calculated frequencies, after appropriate scaling, can be compared with experimental Infrared (IR) and Raman spectra to identify characteristic vibrational modes of the molecule. This provides further confirmation of the molecular structure and information about bond strengths.
Environmental Distribution, Fate, and Advanced Analytical Methodologies for Methylated Chrysenes
Occurrence and Distribution of Methylated Chrysenes in Environmental Matrices
Methylated chrysenes, including the specific isomer Chrysene (B1668918), 1,12-dimethyl-, are polycyclic aromatic hydrocarbons (PAHs) that are widely distributed in the environment. Their presence is often linked to both natural and anthropogenic sources. These compounds are significant components of crude oils, coals, and their combustion byproducts. Due to their chemical stability and hydrophobicity, they tend to persist in the environment, accumulating in various matrices.
Detection in Crude Oils, Coals, and Sediment Extracts
Chrysene and its methylated homologues are recognized as important polyaromatic compounds in crude oils, coals, and sediment extracts. While the direct identification of 1,12-dimethylchrysene is not commonly specified in broad environmental surveys, the presence of a range of methylchrysenes is well-documented. For instance, studies have unequivocally identified various methylchrysenes in crude oils and source rock extracts through methods like gas chromatography-mass spectrometry (GC-MS), comparing them with authentic standards and literature retention indices.
The distribution patterns of methylchrysenes can serve as molecular indicators in petroleum geochemistry. For example, the 2-/1-methylchrysene ratio has been observed to change with the thermal maturity of source rocks. In Tertiary lacustrine shales from the Liaohe Basin in East China, this ratio remains relatively constant at lower maturity stages and increases significantly at the onset of intense hydrocarbon generation. Research on early Paleozoic and Cenozoic oils and source rocks has confirmed the presence of 1-, 2-, 3-, and 6-methylchrysenes, often with low to non-existent levels of methylbenzo[a]anthracenes.
The following table provides an overview of the typical distribution of related PAH compounds found in crude oil, which is a primary source of methylated chrysenes.
| Compound Class | Typical Abundance in Crude Oil | Specific Examples |
| Naphthalenes | High | Naphthalene (B1677914), Methylnaphthalenes |
| Phenanthrenes | High | Phenanthrene, Methylphenanthrenes |
| Chrysenes | Moderate | Chrysene, Methylchrysenes |
| Benzo[a]pyrenes | Low | Benzo[a]pyrene |
This table is illustrative and actual concentrations can vary significantly depending on the crude oil source and its maturity.
Presence in River Water Samples and Sediments
The environmental distribution of methylated chrysenes extends to aquatic systems. Due to their low aqueous solubility, these compounds are more likely to be found adsorbed to particulate matter in water and concentrated in sediments. Studies of river systems have identified various derivatives of chrysene, indicating the transport and deposition of these compounds from terrestrial sources.
For example, research conducted on the San Joaquin River in Northern California found that biogenic, partially aromatized tetra- and pentacyclic derivatives of chrysene, such as 3,4,7-trimethyl- and 3,3,7-trimethyl-1,2,3,4-tetrahydrochrysene, were more abundant than pyrogenic PAHs in sediment cores. dtu.dk This suggests that both natural biogenic processes and combustion-related anthropogenic activities contribute to the presence of methylated chrysenes in riverine environments.
While specific data for 1,12-dimethylchrysene in river water and sediments is scarce, the detection of other polymethylated chrysene derivatives points to the likelihood of its presence in areas impacted by petroleum spills, urban runoff, and atmospheric deposition from fossil fuel combustion. The analysis of sediment porewater from various rivers has shown correlations between the presence of chrysene and adverse effects on aquatic organisms. researchgate.net
Environmental Transformation and Degradation Pathways
Once released into the environment, methylated chrysenes are subject to various transformation and degradation processes. These pathways include abiotic mechanisms such as photolysis and biotic processes like microbial degradation. The persistence of these compounds is determined by the rates of these degradation pathways, which are influenced by environmental conditions and the specific molecular structure of the compound.
Photolysis and Abiotic Degradation Mechanisms
Photolysis, or degradation by light, is a significant abiotic pathway for the transformation of PAHs in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. The efficiency of phototransformation for PAHs in hydrophobic media, such as oil films, has been found to be significantly lower than in aqueous systems. nih.gov The light-attenuating properties of the oil can further reduce the rate of photoreaction. nih.gov
While direct photolysis may not be the primary removal mechanism for all PAHs in an oil mixture, photomediated reactions with other compounds present in the oil can contribute to their degradation. nih.gov The specific rate of photolysis for 1,12-dimethylchrysene is not well-documented, but it is expected to be influenced by its molecular structure and the environmental matrix in which it is present.
Abiotic degradation can also occur through chemical reactions with other substances in the environment. However, for persistent organic pollutants like methylated chrysenes, these processes are generally slow compared to biotic degradation under favorable conditions.
Bioremediation Approaches and Microbial Degradation of Chrysene and its Metabolites
Bioremediation, which utilizes microorganisms to break down pollutants, is a key process in the natural attenuation of PAHs like chrysene and its methylated derivatives. nih.gov Numerous studies have focused on the microbial degradation of the parent compound, chrysene, which provides a model for understanding the potential fate of its methylated counterparts.
The biodegradation of chrysene is often initiated by dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic rings, making them more susceptible to cleavage and further degradation. researchgate.net The degradation of chrysene has been shown to proceed through the phthalic acid pathway in some bacterial consortia. researchgate.net
A variety of bacterial and fungal strains have been identified with the ability to degrade chrysene, often utilizing it as a sole source of carbon and energy. These microorganisms have been isolated from contaminated soils and sediments, indicating their adaptation to PAH-polluted environments. While specific studies on the degradation of 1,12-dimethylchrysene are lacking, the broad capabilities of these chrysene-degrading microbes suggest they may also be capable of transforming methylated derivatives.
The following table lists some of the microbial genera and species that have been reported to degrade chrysene.
| Microbial Genus/Species | Key Findings |
| Rhodococcus sp. | Part of a bacterial consortium that effectively degrades chrysene. researchgate.netiwaponline.com |
| Bacillus sp. | Isolated from oily sludge and capable of utilizing chrysene. researchgate.net Also a component of a chrysene-degrading consortium. researchgate.netiwaponline.com |
| Burkholderia sp. | A member of a bacterial consortium that uses chrysene as a sole carbon source. researchgate.netiwaponline.com |
| Pseudomonas sp. | Isolated from oily sludge and showed the ability to degrade chrysene. researchgate.net |
| Sphingomonas sp. | Known for its ability to degrade a wide range of PAHs, including chrysene. iwaponline.com |
| Mycobacterium sp. | Capable of degrading high molecular weight PAHs. iwaponline.com |
| Alcaligenes sp. | Reported to have the ability to degrade chrysene. iwaponline.com |
| Penicillium janthinellum | A non-lignolytic fungus that can transform chrysene. nih.gov |
The efficiency of degradation can be influenced by various factors, including the concentration of the pollutant, pH, temperature, and the presence of other organic nutrients or surfactants. iwaponline.com For instance, higher concentrations of chrysene can be inhibitory to microbial growth and degradation. nih.gov
Metabolic Byproducts of Microbial Degradation
Generally, the aerobic bacterial catabolism of PAHs is initiated by a multi-component enzyme system called a dioxygenase. nih.gov This enzyme incorporates both atoms of molecular oxygen into the aromatic nucleus to form unstable cis-dihydrodiols, which are key intermediates for further degradation. researchgate.netnih.gov This initial step destabilizes the aromatic ring, leading to subsequent ring cleavage and metabolism through established pathways, often culminating in intermediates of central metabolism like the Krebs cycle. researchgate.net
While microbial data is scarce, insights into the potential metabolic fate of dimethylated chrysenes can be drawn from in vitro mammalian metabolism studies on the analogous compound, 5,12-dimethylchrysene (B79122). In these studies, metabolism by mouse and rat liver supernatants yielded several types of products resulting from ring and methyl group oxidation. oup.com Key identified metabolites included dihydrodiols, chrysenols (phenols), hydroxymethylchrysenes, and hydroxymethylchrysenols. oup.com
Notably, the presence of the methyl group at the peri position (the 12-position) strongly inhibited metabolic oxidation at the adjacent 1,2-positions. oup.com Consequently, metabolism favored other sites on the chrysene backbone, with 7,8-dihydro-7,8-dihydroxy-5,12-dimethylchrysene being preferentially formed over the 1,2-dihydrodiol. oup.com Oxidation of the methyl groups to form hydroxymethyl derivatives was also a significant metabolic pathway. Although the initial enzymatic steps differ between microbial (dioxygenation) and mammalian (monooxygenation) systems, these findings highlight the molecular sites susceptible to oxidative attack. researchgate.netoup.com
| Metabolite Class | Specific Metabolites Identified | Metabolic Process |
|---|---|---|
| Dihydrodiols | 7,8-dihydro-7,8-dihydroxy-5,12-diMeC | Ring Oxidation |
| 1,2-dihydro-1,2-dihydroxy-5,12-diMeC (minor) | Ring Oxidation | |
| Chrysenols (Phenols) | 7-hydroxy-5,12-diMeC | Ring Oxidation |
| 1-hydroxy-5,12-diMeC (minor) | Ring Oxidation | |
| Hydroxymethylchrysenes | 5-(hydroxymethyl)-12-methylchrysene | Side-chain Oxidation |
| 12-(hydroxymethyl)-5-methylchrysene | Side-chain Oxidation | |
| Hydroxymethylchrysenols | Metabolites with both hydroxyl and hydroxymethyl groups | Combined Ring and Side-chain Oxidation |
Advanced Analytical Methods for Environmental Monitoring of PAHs
The complexity of environmental samples and the typically low concentrations of individual PAH congeners necessitate the use of advanced, highly sensitive, and selective analytical methods for effective monitoring.
Application of Ambient Mass Spectrometry (e.g., Microwave Plasma Torch Mass Spectrometry)
Ambient mass spectrometry (AMS) techniques allow for the direct analysis of samples in their native state with minimal preparation, offering high-speed and high-throughput capabilities. One such innovative technique is Microwave Plasma Torch Mass Spectrometry (MPT-MS). MPT generates a stable, high-energy plasma at atmospheric pressure that can serve as an ion source for a mass spectrometer.
This method is particularly useful for PAHs due to its powerful ionization capabilities. The microwave plasma can achieve hard ionization, similar to electron impact, which is effective for nonpolar compounds like PAHs. This allows for the sensitive detection of these contaminants in various environmental matrices. Furthermore, a microwave plasma torch-based ion/molecular reactor (MPTIR) has been developed to simulate and study the atmospheric oxidation of pollutants. This system can convert PAHs to their oxidation products in milliseconds, providing a tool to predict environmental transformation products and study degradation mechanisms in real-time.
Immunological Methods for PAH Detection (e.g., ELISA, Immunofluorescence)
Immunological methods leverage the high specificity of antibody-antigen binding to detect and quantify target molecules. These techniques can be adapted for rapid, cost-effective, and high-throughput screening of PAHs in environmental samples.
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological format for PAH detection. In a typical competitive ELISA for PAHs, microtiter plates are coated with antibodies specific to a PAH or a group of structurally similar PAHs. The environmental sample extract is then added along with a known quantity of a labeled PAH (enzyme conjugate). The free PAHs from the sample compete with the labeled PAH for binding to the limited number of antibody sites. The amount of bound enzyme conjugate is inversely proportional to the concentration of PAHs in the sample, which can be quantified by measuring the enzymatic reaction product colorimetrically. ELISA kits are commercially available for screening total PAHs or carcinogenic PAHs in samples like water and soil. While ELISA is an effective screening tool for ranking contamination levels, it is generally considered semi-quantitative due to potential cross-reactivity with other structurally similar compounds.
Immunofluorescence is another powerful technique used to visualize the presence and distribution of PAHs within biological tissues. This method uses antibodies conjugated with fluorescent dyes. When the antibody binds to its target PAH within a tissue sample, its location can be visualized using fluorescence microscopy. This technique has been successfully used to detect and localize complex mixtures of 3- to 5-ring PAHs in the tissues of organisms like oysters, providing valuable insights into the internal partitioning and bioaccumulation of these contaminants.
| Method | Principle | Application for Methylated Chrysenes | Advantages |
|---|---|---|---|
| Microwave Plasma Torch Mass Spectrometry (MPT-MS) | Sample is ionized by a high-energy atmospheric plasma torch for direct MS analysis. | Direct, rapid, and sensitive detection of 1,12-dimethylchrysene in environmental samples. | Minimal sample preparation; High-speed analysis; Can simulate atmospheric oxidation. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Competitive binding between sample PAHs and enzyme-labeled PAHs for a limited number of specific antibody sites. | Rapid screening of soil and water samples for the presence of methylated chrysenes (requires specific or group-selective antibodies). | Cost-effective; High-throughput; Field-portable kits available. |
| Immunofluorescence | Fluorescently-labeled antibodies bind to target PAHs in tissue samples, allowing for visualization via microscopy. | Localization and visualization of 1,12-dimethylchrysene within biological tissues to study bioaccumulation. | Provides spatial distribution information; High sensitivity. |
Biochemical Transformations and Interactions with Cellular Macromolecules
Metabolic Activation Pathways of Methylated Chrysenes
The biotransformation of methylated chrysenes is a critical initial step that can lead to the formation of reactive intermediates capable of interacting with cellular macromolecules. This process is primarily mediated by a class of enzymes known as cytochrome P450s.
Role of Cytochrome P450 Enzymes (CYP1A1, CYP1B1) in Biotransformation
Cytochrome P450 (CYP) enzymes, particularly members of the CYP1 family, are instrumental in the metabolic activation of PAHs. nih.govmdpi.com These heme-containing monooxygenases catalyze the oxidation of a wide range of xenobiotics, including methylated chrysenes, to render them more water-soluble for excretion. nih.govwikipedia.org Specifically, CYP1A1 and CYP1B1 have been identified as key enzymes in the biotransformation of various PAH derivatives. nih.govnih.gov
CYP1A1, found mainly in extrahepatic tissues, and CYP1B1, expressed in a variety of tissues including hormone-responsive ones, are known to metabolize carcinogens into reactive epoxide intermediates. nih.govepa.gov Research has shown that human P450 1B1 exhibits high catalytic activity for the activation of numerous PAH dihydrodiols, including those of 5-methylchrysene (B135471) and 5,6-dimethylchrysene (B1219006). epa.govscispace.com The expression of these enzymes can be induced by exposure to environmental pollutants, which can enhance the metabolic activation of procarcinogens. nih.govepa.gov
The catalytic cycle of CYP450 enzymes involves the binding of the substrate, followed by electron transfer from NADPH via cytochrome P450 reductase. wikipedia.org This process ultimately leads to the insertion of one atom of molecular oxygen into the substrate, a key step in forming the metabolites discussed below. wikipedia.org
Formation of Dihydrodiols, Epoxides, and Hydroxymethylchrysenes as Metabolites
The metabolism of methylated chrysenes, such as 5,11-dimethylchrysene (B89359) and 5,12-dimethylchrysene (B79122), by liver microsomes from rats and mice results in a variety of oxidized products. oup.com These metabolites include dihydrodiols, chrysenols (phenols), hydroxymethylchrysenes, and hydroxymethylchrysenols. oup.com
The formation of dihydrodiols is a crucial step in the activation pathway. For instance, in the metabolism of 5-methylchrysene, 1,2-dihydro-1,2-dihydroxy-5-methylchrysene (B1202191) has been identified as a major proximate mutagen and carcinogen. nih.gov This dihydrodiol can be further metabolized to a highly reactive bay-region dihydrodiol epoxide. oup.com Similarly, the metabolism of 5,12-dimethylchrysene yields 7,8-dihydro-7,8-dihydroxy-5,12-dimethylchrysene as a significant product. oup.com
Hydroxylation of the methyl groups is another metabolic route, leading to the formation of hydroxymethyl derivatives. oup.com For example, studies on 5,12-dimethylchrysene have identified metabolites such as 7-hydroxy-5-hydroxymethyl-12-methylchrysene. oup.com The conversion of these parent compounds to various oxidized forms is a key determinant of their biological activity.
Influence of Peri-Methyl Groups on Metabolic Site Selectivity
The position of methyl groups on the chrysene (B1668918) ring system significantly influences the sites of metabolic oxidation. oup.com A methyl group located in a "peri" position, which is adjacent to a bay-region, can sterically hinder metabolism at the nearby angular ring.
A study comparing the metabolism of 5,11-dimethylchrysene and 5,12-dimethylchrysene provides a clear example of this effect. The 12-methyl group in 5,12-dimethylchrysene, being in a peri-position, strongly inhibits metabolism at the adjacent 1,2-positions. oup.com This results in a dramatic preference for the formation of 7,8-dihydro-7,8-dihydroxy-5,12-dimethylchrysene over the 1,2-dihydrodiol. oup.com The ratio of 7-hydroxy-5,12-dimethylchrysene to 1-hydroxy-5,12-dimethylchrysene was found to be approximately 100 to 1 in liver supernatants from pretreated mice and rats. oup.com
In contrast, the 11-methyl group in 5,11-dimethylchrysene does not inhibit the formation of the 1,2-dihydrodiol. oup.com This difference in metabolic pathways, dictated by the position of the peri-methyl group, may explain the observed differences in the tumorigenicity of these isomers, as the 1,2-dihydrodiol is a precursor to a potent bay-region dihydrodiol epoxide. oup.comnih.gov The structural requirements favoring carcinogenicity in methylated chrysenes often include a bay-region methyl group and an unhindered peri position adjacent to an unsubstituted angular ring. aacrjournals.org
Interaction Mechanisms with Deoxyribonucleic Acid (DNA)
Once metabolically activated, derivatives of chrysene can interact with DNA, the cell's genetic material. These interactions can occur through non-covalent means, such as intercalation, or through the formation of covalent bonds, resulting in DNA adducts.
DNA Intercalation Studies of Chrysene and its Derivatives
Intercalation is a non-covalent mode of interaction where a planar molecule, such as a polycyclic aromatic hydrocarbon, inserts itself between the base pairs of the DNA double helix. researchgate.netspectroscopyonline.com This process is driven by forces such as π-π stacking, hydrophobic effects, and van der Waals interactions. spectroscopyonline.com
Studies using various spectroscopic techniques, including UV-visible spectroscopy, circular dichroism, and fluorescence spectroscopy, have demonstrated that chrysene interacts with DNA via an intercalating mode. researchgate.netresearchgate.net The formation of a stable complex between chrysene and DNA is indicated by a static quenching effect observed in fluorescence spectroscopy. researchgate.netresearchgate.net Thermal denaturation studies have shown that the melting temperature of DNA increases in the presence of chrysene, suggesting that intercalation stabilizes the DNA double helix. spectroscopyonline.com For instance, one study reported an increase in the DNA melting temperature of 12.3°C upon the addition of chrysene. spectroscopyonline.com
Derivatives of chrysene, including charged ionic compounds, also exhibit intercalating properties. rsc.org For example, certain diazoniadibenzo[b,k]chrysene derivatives have been shown to bind to and stabilize G-quadruplex DNA (G4-DNA), a secondary structure found in guanine-rich regions of DNA. rsc.org The planar structure of these compounds is a key feature that facilitates their insertion into the DNA structure.
| Compound | Interaction with DNA | Method of Study | Key Finding |
| Chrysene | Intercalation | UV-visible spectroscopy, Circular dichroism, Fluorescence spectroscopy, Thermal denaturation | Forms a stable complex with DNA, increasing its thermal stability. researchgate.netspectroscopyonline.comresearchgate.net |
| Diazoniadibenzo[b,k]chrysenes | Intercalation and π-stacking | Thermal denaturation, Spectrometric titrations, CD spectroscopy | Binds to and stabilizes G-quadruplex DNA. rsc.org |
Formation and Characterization of DNA Adducts from Metabolites
The metabolic activation of 1,12-dimethylchrysene can lead to the formation of highly reactive electrophilic intermediates, such as dihydrodiol epoxides. These reactive metabolites can then form covalent bonds with nucleophilic sites on DNA bases, creating what are known as DNA adducts. wikidoc.org The formation of DNA adducts is considered a critical step in the initiation of carcinogenesis. wikidoc.org
For the related compound 5,6-dimethylchrysene, studies have characterized the DNA adducts formed from its syn- and anti-dihydrodiol epoxides. acs.orgnih.gov These epoxides were found to react substantially with the amino groups of both deoxyadenosine (B7792050) and deoxyguanosine residues in DNA. acs.orgnih.gov The specific configuration of the dihydrodiol epoxide (syn or anti) influences the types and stereochemistry of the resulting DNA adducts. For instance, the syn-dihydrodiol epoxide of 5,6-dimethylchrysene preferentially forms cis adducts in DNA. nih.gov
The characterization of these adducts often involves enzymatic hydrolysis of the adducted DNA to nucleosides, followed by separation and analysis using techniques like high-performance liquid chromatography (HPLC) and various spectroscopic methods. acs.org The identification of specific adducts, such as N2-(trans-isoestragol-3′-yl)-deoxyguanosine from estragole, provides a biomarker for exposure to the carcinogen and insight into the mechanisms of DNA damage. researchgate.net Bulky DNA adducts, like those formed from PAHs, are commonly detected using methods like ³²P-postlabeling. nih.gov
| Metabolite | DNA Base Target | Type of Adduct | Significance |
| 5,6-dimethylchrysene syn-dihydrodiol epoxide | Deoxyadenosine, Deoxyguanosine | Covalent adducts, preferentially cis | Indicates substantial reaction with both purine (B94841) bases. acs.orgnih.gov |
| 5,6-dimethylchrysene anti-dihydrodiol epoxide | Deoxyadenosine, Deoxyguanosine | Covalent adducts | Demonstrates reactivity with both purine bases. acs.orgnih.gov |
Influence of Methyl Substitution on Biological Activity Mechanisms
The position of methyl substitution on the chrysene ring system profoundly influences its carcinogenic activity. The "bay region" theory of PAH carcinogenesis posits that metabolic activation to a dihydrodiol epoxide in a sterically hindered bay region is a critical determinant of carcinogenic potential. In chrysene, the bay region is the sterically crowded area formed by the angularly fused benzene (B151609) rings between carbons 10 and 12. A "fjord region," which is even more sterically hindered, is formed by four angularly fused rings, as seen in compounds like benzo[g]chrysene. epa.gov
For methylated chrysenes, the highest carcinogenic activity is generally associated with derivatives that have a methyl group in the bay region and an unsubstituted, free peri position adjacent to an unsubstituted angular ring. aacrjournals.orgacs.org 5-Methylchrysene is a potent carcinogen because its bay-region methyl group promotes the formation of a highly reactive bay-region diol epoxide, while the molecule retains the necessary geometry for metabolic activation at the 1,2-position. aacrjournals.org
In contrast, substitution at other positions can dramatically alter this activity. The case of 1,12-dimethylchrysene is particularly illustrative of these structure-activity relationships.
Substitution at the 12-Position: The methyl group at C-12 is located within the bay region. However, unlike the methyl group at C-5, the C-12 methyl group is a peri-methyl group, situated directly adjacent to the 1,2-double bond. This position sterically blocks the metabolic enzymes from forming the 1,2-dihydrodiol, the precursor to the ultimate carcinogenic bay-region diol epoxide. oup.comoup.com Studies on the inactive isomer 5,12-dimethylchrysene demonstrated that the 12-methyl group strongly inhibited metabolism at the 1,2-positions. oup.com This leads to a significant decrease in tumor-initiating activity compared to isomers like 5-methylchrysene or 5,11-dimethylchrysene. oup.comacs.org
Substitution at the 1-Position: The methyl group at C-1 lies in what is known as the "K-region." While K-region epoxides can be formed, they are generally less carcinogenic than bay-region diol epoxides. Studies on fluorinated derivatives of 5-methylchrysene showed that substitution at the 1-position significantly reduced its tumor-initiating activity. aacrjournals.orgcapes.gov.br
Therefore, in 1,12-dimethylchrysene, both methyl groups are located at positions that are known to decrease or inhibit carcinogenic activity. The C-12 methyl group blocks the primary activation pathway via a bay-region diol epoxide, and the C-1 methyl group further deactivates the molecule. This leads to the prediction that 1,12-dimethylchrysene would be a weak carcinogen, if active at all. This is consistent with experimental data on related isomers.
| Compound | Methyl Group Positions | Relevant Structural Features | Reported Tumor-Initiating Activity |
|---|---|---|---|
| 5-Methylchrysene (Reference) | 5 | Bay-region methyl group, free peri-position at C-4, unsubstituted 1,2-ring | High |
| 5,11-Dimethylchrysene | 5, 11 | Bay-region methyl group (C-5), free peri-position | High |
| 5,12-Dimethylchrysene | 5, 12 | Bay-region methyl group (C-5), peri-methyl group (C-12) blocking 1,2-oxidation | Low / Inactive |
| 5,6-Dimethylchrysene | 5, 6 | Two adjacent bay-region methyl groups, causing high distortion | High |
| 1,12-Dimethylchrysene | 1, 12 | K-region methyl group (C-1), peri-methyl group (C-12) blocking 1,2-oxidation | Predicted Low / Inactive |
Data synthesized from studies on methylated chrysene derivatives. aacrjournals.orgoup.comacs.org
The metabolism of PAHs is primarily carried out by cytochrome P450 (CYP) enzymes, particularly those in the CYP1 family, such as CYP1A1 and CYP1B1. nih.gov These enzymes are responsible for the initial oxidative reactions that can lead to either detoxification or metabolic activation. The expression of these enzymes, especially CYP1A1, is inducible by exposure to PAHs themselves through a mechanism mediated by the aryl hydrocarbon receptor (AhR).
Methylated chrysenes can act as both substrates and inducers of these enzymes. The specific pattern of methylation influences how the molecule fits into the active site of the CYP enzymes, thereby modulating enzyme activity and directing the metabolic profile.
For 1,12-dimethylchrysene, no specific studies on its modulation of enzyme activity exist. However, research on the structurally related 5,12-dimethylchrysene provides significant insight. The presence of the peri-methyl group at C-12 was found to dramatically shift the metabolic pathway. oup.com In liver supernatant preparations, metabolism of 5,12-diMeC at the 1,2-position was strongly inhibited. oup.com Instead, the enzymatic activity was redirected to other sites on the molecule, leading to the preferential formation of the 7,8-dihydro-7,8-dihydroxy metabolite and various hydroxylated metabolites at the methyl groups or other ring positions. oup.comoup.com
This indicates that while 1,12-dimethylchrysene would likely induce CYP1A1 and CYP1B1 activity, as is common for PAHs, it would probably be a poor substrate for the specific enzymatic oxidation at the 1,2-position required for forming the most potent carcinogenic metabolite. The steric hindrance imposed by the C-12 methyl group would modulate the catalytic activity of the P450 enzymes, favoring detoxification pathways (like hydroxylation at other positions) over the critical bay-region activation pathway. Human CYP1B1 has been shown to be particularly active in metabolizing dihydrodiols of PAHs where the resulting epoxide is formed in a sterically hindered bay or fjord region, but this requires the initial dihydrodiol to be formed. epa.gov The blockage of this initial step in 1,12-dimethylchrysene would prevent this specific enzyme from completing the activation sequence.
Interactions with Other Cellular Components and Pathways
Beyond direct covalent binding to DNA, the biological effects of PAHs and their metabolites involve interactions with a variety of other cellular components and signaling pathways.
A primary interaction for all PAHs, including presumably 1,12-dimethylchrysene, is with the Aryl Hydrocarbon Receptor (AhR) . The AhR is a ligand-activated transcription factor that resides in the cytoplasm in a complex with other proteins. Upon binding a PAH ligand, the AhR translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs), leading to the transcriptional activation of a battery of genes. These include Phase I metabolizing enzymes like CYP1A1, CYP1A2, and CYP1B1, as well as Phase II conjugating enzymes. This interaction is the foundational step that initiates the metabolic processing of the PAH, modulating its potential toxicity and carcinogenicity.
Once metabolized into reactive electrophiles like diol epoxides, these intermediates are not exclusively targeted to DNA. They can also form covalent adducts with other cellular nucleophiles, including:
RNA: Adducts can form with ribonucleic acids, potentially disrupting transcription and protein synthesis.
Proteins: Reactive metabolites can bind to amino acid residues (such as cysteine, histidine, and lysine) in various cellular proteins. This can alter protein structure and function, potentially disrupting enzymatic activity, signal transduction, and cytoskeletal integrity.
While specific protein targets of 1,12-dimethylchrysene metabolites have not been identified, the general reactivity of PAH epoxides suggests that such interactions are possible. However, given the predicted low level of metabolic activation of 1,12-dimethylchrysene to its bay-region diol epoxide, the extent of these interactions with other cellular macromolecules is expected to be significantly lower than that observed for highly potent carcinogens like 5-methylchrysene.
Future Research Directions and Emerging Methodologies
Development of Novel Synthetic Routes for Specific Isomers
The creation of specific isomers of dimethylchrysene (B14653177), such as 1,12-dimethylchrysene, remains a significant synthetic challenge. Traditional methods often produce a mixture of isomers, complicating purification and study. Consequently, future research is heavily invested in creating novel, regioselective synthetic strategies to produce isomerically pure compounds. hilarispublisher.com
Modern organic synthesis techniques, particularly transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings, are at the forefront of this research. hilarispublisher.com These methods allow for the precise formation of carbon-carbon bonds, which is essential for constructing the chrysene (B1668918) backbone with methyl groups in the desired 1 and 12 positions. hilarispublisher.com Another promising avenue is the refinement of photochemical cyclization reactions, which can be tailored through precursor design to favor the formation of the 1,12-dimethyl- isomer.
Below is a table outlining emerging synthetic strategies.
| Synthetic Strategy | Description | Key Advantages |
| Directed C-H Activation | This method involves the selective functionalization of specific carbon-hydrogen bonds on a chrysene precursor to introduce methyl groups. | Offers high atom economy and allows for late-stage modification of the molecule. |
| Catalytic Cyclization | Utilizes transition metal catalysts to control the cyclization of precursors, guiding the reaction to form the desired chrysene ring system. | Can provide high yields and selectivity for the target isomer under specific catalytic conditions. |
| Flow Chemistry Synthesis | Reactions are performed in a continuously flowing stream rather than in a batch. | Allows for precise control over reaction parameters like temperature and time, often leading to improved selectivity and safety. |
Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions
To fully understand the reaction kinetics and mechanisms involving 1,12-dimethylchrysene, it is crucial to observe these processes in real time. Advanced spectroscopic techniques are becoming vital for in situ monitoring, providing dynamic information that cannot be captured by conventional offline analysis. spectroscopyonline.com
Methods like time-resolved fluorescence and transient absorption spectroscopy are being used to investigate the excited-state properties of chrysene derivatives. For real-time reaction tracking, techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly valuable. spectroscopyonline.com These non-invasive methods monitor changes in the vibrational modes of molecules throughout a reaction, allowing for the identification of intermediates and a deeper understanding of the reaction pathway without disturbing the system. spectroscopyonline.com The development of more sensitive and selective spectroscopic tools is a key goal for future research. researchgate.netmdpi.com
Integration of Computational and Experimental Approaches for Mechanistic Insights
A powerful trend in chemical research is the integration of computational modeling with experimental work to gain deeper mechanistic insights. scispace.comtandfonline.com Quantum chemistry methods, such as Density Functional Theory (DFT), are used to model the electronic structure of 1,12-dimethylchrysene, predict its reactivity, and map out potential reaction pathways. researchgate.netnih.gov
These computational predictions can guide experimental design, helping researchers to select the most promising synthetic routes or to understand unexpected reaction outcomes. researchgate.net Conversely, experimental data from techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) are used to validate and refine the computational models. tandfonline.com This synergistic approach provides a more comprehensive understanding of the molecule's behavior, from the movement of electrons in a transition state to the bulk properties of the material. tandfonline.com
Exploration of Bioremediation Strategies for Methylated Chrysene Contamination
The environmental presence of methylated polycyclic aromatic hydrocarbons (PAHs), including dimethylchrysenes, necessitates the development of effective remediation strategies. Bioremediation, which uses microorganisms to break down pollutants, is a promising and environmentally sustainable approach. mdpi.commdpi.com Future research is focused on identifying and optimizing microbial strains capable of degrading 1,12-dimethylchrysene. nih.govresearchgate.net
One key area of investigation is the use of bacterial consortia, as mixed microbial communities often possess a broader range of enzymatic capabilities, allowing for more complete degradation of complex pollutants like chrysene. nih.gov Advanced techniques such as metagenomics are being employed to identify the specific genes and enzymes responsible for PAH degradation within these communities. This knowledge can be used to engineer more efficient bioremediation systems or to enhance the activity of naturally occurring microorganisms through biostimulation. nih.gov
Unraveling Complex Metabolic Networks of Dimethylchrysenes in Biological Systems
Understanding how 1,12-dimethylchrysene is processed in living organisms is critical for assessing its biological impact. Future research aims to map the intricate metabolic networks that govern its transformation, detoxification, and potential activation into more harmful substances. nih.govnasa.gov
This involves a systems biology approach, combining advanced analytical techniques with computational modeling. nasa.govnih.gov High-resolution mass spectrometry is used to identify the various metabolites formed when an organism is exposed to 1,12-dimethylchrysene. nih.gov This data is then used to reconstruct the metabolic pathways involved. nih.gov Understanding these networks at a systems level can help predict the biological activity of the compound and identify key enzymes that could be targeted to mitigate potential adverse effects. nih.govarxiv.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
